molecular formula C15H12O2S B14118864 Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- CAS No. 28995-88-2

Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-

Cat. No.: B14118864
CAS No.: 28995-88-2
M. Wt: 256.3 g/mol
InChI Key: LCFRAXQOCAQFJR-UHFFFAOYSA-N
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Description

Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- is an organic compound with the molecular formula C15H12O2S It is a derivative of benzene, featuring a methyl group and a phenylethynylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- typically involves the reaction of 1-methyl-4-iodobenzene with phenylethynylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding sulfide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- involves its interaction with specific molecular targets. The phenylethynylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • Benzene, 1-methyl-4-(phenylsulfonyl)-
  • Benzene, 1-methyl-4-(phenylethynyl)-
  • Benzene, 1-methyl-4-(phenylthio)-

Comparison: Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- is unique due to the presence of both the phenylethynyl and sulfonyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the sulfonyl group enhances the compound’s ability to form covalent bonds with proteins, while the phenylethynyl group contributes to its stability and electronic properties.

Properties

CAS No.

28995-88-2

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

1-methyl-4-(2-phenylethynylsulfonyl)benzene

InChI

InChI=1S/C15H12O2S/c1-13-7-9-15(10-8-13)18(16,17)12-11-14-5-3-2-4-6-14/h2-10H,1H3

InChI Key

LCFRAXQOCAQFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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